molecular formula C7H8N6 B1296372 5-hydrazino-1-phenyl-1H-tetrazole CAS No. 5533-43-7

5-hydrazino-1-phenyl-1H-tetrazole

Cat. No. B1296372
CAS RN: 5533-43-7
M. Wt: 176.18 g/mol
InChI Key: JUVQGLYZNIVKCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-hydrazino-1-phenyl-1H-tetrazole is a compound with the molecular formula C7H8N6 . It is a nitrogen-rich compound that has been studied for its potential applications in various fields .


Synthesis Analysis

High-density energetic salts that contain nitrogen-rich anions and the 5-hydrazino-1H-tetrazolium cation were synthesized . The synthesis involved vibrational spectroscopy (IR), multinuclear (1H, 13C) NMR spectroscopy, elemental analysis, differential scanning calorimetry (DSC), and impact sensitivity .


Molecular Structure Analysis

The molecular weight of 5-hydrazino-1-phenyl-1H-tetrazole is 176.18 g/mol . The InChI code for this compound is InChI=1S/C7H8N6/c8-9-7-10-11-12-13(7)6-4-2-1-3-5-6/h1-5H,8H2,(H,9,10,12) .


Chemical Reactions Analysis

The compound has been found to form extensive hydrogen bonding interactions between the cations and anions, forming a complex 3D network . This contributes greatly to the high density of the 5-hydrazinotetrazolium salts .


Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 81.6 Ų and a complexity of 157 . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The compound is also characterized by a rotatable bond count of 2 .

Scientific Research Applications

Energetic Materials

Research on tetrazole derivatives, including "5-hydrazino-1-phenyl-1H-tetrazole," has highlighted their significance in the development of energetic materials. These compounds, known for their high nitrogen content, are studied for their potential applications in propellants and explosives. Tetrazole energetic metal complexes (TEMCs) are particularly noted for their desirable properties such as high yield, less pollution, and the potential for tailoring through the modification of metal ions and ligands to achieve specific performance characteristics (Li Yin-chuan, 2011).

Medicinal Chemistry

The tetrazole moiety is recognized for its broad spectrum of biological activities, making it a valuable pharmacophore in the development of new drugs. Its structural similarity to the carboxylic acid group allows it to improve the lipophilicity and bioavailability of pharmaceuticals while potentially reducing side effects. Tetrazole-containing compounds are being explored for their antitubercular, anticancer, antimalarial, antidiabetic, antifungal, and anti-inflammatory activities (P. Patowary, B. Deka, D. Bharali, 2021).

Antimicrobial Agents

Hydrazide–hydrazone derivatives, related to "5-hydrazino-1-phenyl-1H-tetrazole," exhibit significant antimicrobial properties. These compounds are studied for their antibacterial, antitubercular, antifungal, anticancer, anti-inflammatory, and antiviral activities, highlighting their potential as versatile antimicrobial agents. The exploration of new hydrazide–hydrazone compounds is ongoing, aiming to develop effective treatments against a range of microbial infections (Łukasz Popiołek, 2016).

Antiviral Agents

The search for new antiviral compounds has led to an interest in tetrazole derivatives due to their promising bioactivity profiles. Studies suggest that tetrazole-based molecules could serve as potential agents against various viruses, including influenza, HIV, and HCV, demonstrating the adaptability of tetrazole scaffolds in antiviral drug development (Ruchika Yogesh, N. Srivastava, 2021).

Safety And Hazards

The safety data sheet for 5-hydrazino-1-phenyl-1H-tetrazole suggests that it should be handled with care . If inhaled or ingested, medical attention should be sought immediately . The compound should be stored properly and kept away from sources of ignition .

Future Directions

The compound has been studied for its potential use in high-density energetic materials . Some of these salts exhibit reasonable physical properties, such as good thermal stability, reasonable impact sensitivities, and excellent specific impulses . Therefore, it is a promising candidate for future research and development in this field .

properties

IUPAC Name

(1-phenyltetrazol-5-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N6/c8-9-7-10-11-12-13(7)6-4-2-1-3-5-6/h1-5H,8H2,(H,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUVQGLYZNIVKCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90314325
Record name 5-hydrazino-1-phenyl-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90314325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-hydrazino-1-phenyl-1H-tetrazole

CAS RN

5533-43-7
Record name 5533-43-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282019
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-hydrazino-1-phenyl-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90314325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.